molecular formula C25H36O6 B1673840 [(1S,7S,8S,8aS)-8-[2-[(2R,4R)-4-hidroxi-6-oxo-oxan-2-il]etil]-3,7-dimetil-6-oxo-2,7,8,8a-tetrahidro-1H-naftalen-1-il] 2,2-dimetilbutanoato CAS No. 130468-11-0

[(1S,7S,8S,8aS)-8-[2-[(2R,4R)-4-hidroxi-6-oxo-oxan-2-il]etil]-3,7-dimetil-6-oxo-2,7,8,8a-tetrahidro-1H-naftalen-1-il] 2,2-dimetilbutanoato

Número de catálogo: B1673840
Número CAS: 130468-11-0
Peso molecular: 432.5 g/mol
Clave InChI: NPDFVGFXQSJBAA-ZBDDBYLNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

L 669262 is a potent HMG-CoA reductase inhibitor.

Aplicaciones Científicas De Investigación

Regulación del Colesterol

L 669262 ha sido identificado como un potente Inhibidor de la HMG-CoA Reductasa . Esta enzima cataliza la conversión de HMG-CoA a mevalonato, un paso crítico en la biosíntesis del colesterol. Al inhibir esta vía, L 669262 puede utilizarse para reducir los niveles de colesterol en individuos con hipercolesterolemia, lo que podría reducir el riesgo de enfermedades cardiovasculares.

Investigación Farmacológica

La eficacia del compuesto en la inhibición de la HMG-CoA reductasa lo convierte en una herramienta valiosa en la investigación farmacológica . Se puede utilizar para estudiar la vía de síntesis del colesterol, comprender el mecanismo de acción de las estatinas y desarrollar nuevos agentes terapéuticos que se dirijan a la misma vía pero con posibles efectos secundarios menores.

Análisis Bioquímico

Biochemical Properties

L 669262 plays a significant role in biochemical reactions by inhibiting HMG-CoA reductase, an enzyme crucial for the biosynthesis of cholesterol. This inhibition leads to a decrease in the production of mevalonate, a precursor in the cholesterol synthesis pathway . The compound interacts with HMG-CoA reductase by binding to its active site, thereby preventing the conversion of HMG-CoA to mevalonate. This interaction is highly specific and potent, with an IC50 value of 0.10 ng/mL for rat liver HMG-CoA .

Cellular Effects

L 669262 affects various types of cells by altering their cholesterol metabolism. In hepatocytes, the compound reduces cholesterol synthesis, leading to an upregulation of low-density lipoprotein (LDL) receptors on the cell surface. This increases the uptake of LDL from the bloodstream, thereby lowering plasma cholesterol levels . Additionally, L 669262 influences cell signaling pathways related to lipid metabolism and can modulate gene expression involved in cholesterol homeostasis.

Molecular Mechanism

The molecular mechanism of L 669262 involves its binding to the active site of HMG-CoA reductase, which is the rate-limiting enzyme in the mevalonate pathway . By inhibiting this enzyme, L 669262 effectively reduces the synthesis of mevalonate and downstream products, including cholesterol. This inhibition also leads to a feedback mechanism that increases the expression of LDL receptors on hepatocytes, enhancing the clearance of LDL from the bloodstream .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L 669262 have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity over extended periods . Long-term studies have shown that continuous exposure to L 669262 can lead to sustained reductions in cholesterol synthesis and plasma cholesterol levels. The compound may undergo degradation under certain conditions, which could affect its potency and efficacy.

Dosage Effects in Animal Models

The effects of L 669262 vary with different dosages in animal models. At low doses, the compound effectively reduces cholesterol synthesis without causing significant adverse effects . At higher doses, L 669262 can lead to toxic effects, including liver damage and muscle toxicity. These threshold effects highlight the importance of careful dosage optimization in research and potential therapeutic applications.

Metabolic Pathways

L 669262 is involved in the mevalonate pathway, where it inhibits HMG-CoA reductase and reduces the production of mevalonate . This inhibition affects the levels of various metabolites, including cholesterol, isoprenoids, and other downstream products. The compound also interacts with other enzymes and cofactors in the pathway, further modulating metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, L 669262 is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization . Once inside the cells, L 669262 accumulates in the endoplasmic reticulum, where HMG-CoA reductase is located. This localization is crucial for its inhibitory activity and overall efficacy.

Subcellular Localization

L 669262 is primarily localized in the endoplasmic reticulum, where it exerts its inhibitory effects on HMG-CoA reductase . The compound may also undergo post-translational modifications that influence its targeting and activity. These modifications can direct L 669262 to specific compartments or organelles, enhancing its potency and specificity in inhibiting cholesterol synthesis.

Propiedades

IUPAC Name

[(1S,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O6/c1-6-25(4,5)24(29)31-21-10-14(2)9-16-11-20(27)15(3)19(23(16)21)8-7-18-12-17(26)13-22(28)30-18/h9,11,15,17-19,21,23,26H,6-8,10,12-13H2,1-5H3/t15-,17+,18+,19+,21-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDFVGFXQSJBAA-CKLJVHAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(=CC2=CC(=O)C(C(C12)CCC3CC(CC(=O)O3)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1CC(=CC2=CC(=O)[C@H]([C@H]([C@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90156565
Record name L 669262
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130468-11-0
Record name L 669262
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130468110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L 669262
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate
Reactant of Route 2
Reactant of Route 2
[(1S,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate
Reactant of Route 3
[(1S,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate
Reactant of Route 4
[(1S,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate
Reactant of Route 5
[(1S,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate
Reactant of Route 6
Reactant of Route 6
[(1S,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.